molecular formula C₂₆H₃₁NO₈ B1139877 Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester CAS No. 104371-51-9

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester

Cat. No.: B1139877
CAS No.: 104371-51-9
M. Wt: 485.53
InChI Key:
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Chemical Reactions Analysis

Types of Reactions

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester involves its interaction with specific molecular targets in bacterial cells. It is believed to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption can lead to weakened cell walls and ultimately, bacterial cell death. The compound’s effects are mediated through pathways involving enzymes responsible for peptidoglycan biosynthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)/t16-,20?,21+,22-,23-,25?,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYOCWILIJFUOR-KVFANMLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@H](OC2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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